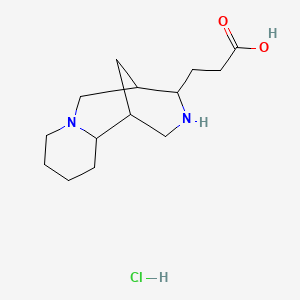

Lupanyl acid hydrochloride

Beschreibung

Lupanyl acid hydrochloride (CAS RN: 1025-39-4), also known as (+)-lupanine hydrochloride, is a triterpenoid-derived compound with the molecular formula C₁₅H₂₄N₂O·HCl and a molecular weight of 284.82 g/mol . It is primarily utilized in natural product chemistry research, particularly in studies involving plant-derived bioactive molecules. Structurally, it belongs to the lupane family, characterized by a pentacyclic triterpene backbone modified with functional groups such as acetate or hydroxyl moieties . Its synthesis often involves column chromatography purification from natural sources, as demonstrated in the isolation of related triterpenoids like lupanyl acetate and glochidonol .

Eigenschaften

Molekularformel |

C14H25ClN2O2 |

|---|---|

Molekulargewicht |

288.81 g/mol |

IUPAC-Name |

3-(7,11-diazatricyclo[7.3.1.02,7]tridecan-10-yl)propanoic acid;hydrochloride |

InChI |

InChI=1S/C14H24N2O2.ClH/c17-14(18)5-4-12-11-7-10(8-15-12)13-3-1-2-6-16(13)9-11;/h10-13,15H,1-9H2,(H,17,18);1H |

InChI-Schlüssel |

WHCVEOAUHDJGLW-UHFFFAOYSA-N |

Kanonische SMILES |

C1CCN2CC3CC(C2C1)CNC3CCC(=O)O.Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Lupanyl-Säure-Hydrochlorid beinhaltet typischerweise die Modifikation von Lupantyp-Triterpenoiden wie Lupeol oder Betulinsäure. Der Prozess umfasst die Einführung von Hydrochloridgruppen zur Verbesserung der Wasserlöslichkeit und der pharmakokinetischen Eigenschaften. Häufige Synthesewege umfassen:

Oxidation: von Lupeol zur Herstellung von Lupanylsäure.

Hydrochlorierung: zur Umwandlung von Lupanylsäure in ihre Hydrochloridform.

Industrielle Produktionsmethoden: Die industrielle Produktion von Lupanyl-Säure-Hydrochlorid beinhaltet die großtechnische Synthese unter optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess umfasst:

Extraktion: von Lupantyp-Triterpenoiden aus pflanzlichen Quellen.

Chemische Modifikation: unter Verwendung kontrollierter Reaktionsbedingungen zur Einführung von Hydrochloridgruppen.

Reinigung: durch Kristallisation oder Chromatographie, um das Endprodukt zu erhalten.

Analyse Chemischer Reaktionen

Arten von Reaktionen: Lupanyl-Säure-Hydrochlorid durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Umwandlung von Lupeol in Lupanylsäure.

Reduktion: Potenzielle Reduktion von Lupanylsäurederivaten.

Substitution: Einführung von Hydrochloridgruppen.

Häufige Reagenzien und Bedingungen:

Oxidationsmittel: wie Kaliumpermanganat oder Chromtrioxid.

Hydrochlorierungsmittel: wie Salzsäure oder Thionylchlorid.

Lösungsmittel: wie Dichlormethan oder Ethanol.

Hauptprodukte:

Lupanylsäure: Zwischenprodukt in der Synthese.

Lupanyl-Säure-Hydrochlorid: Endprodukt mit verbesserter Löslichkeit und pharmakologischen Eigenschaften.

Wissenschaftliche Forschungsanwendungen

Lupanyl-Säure-Hydrochlorid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Verwendung als Vorläufer für die Synthese anderer Lupantypderivate.

Biologie: Untersucht auf seine potenziellen entzündungshemmenden und krebshemmenden Aktivitäten.

Medizin: Untersucht auf seine potenzielle Verwendung bei der Behandlung von HIV und Krebs.

Industrie: Verwendung bei der Entwicklung von Pharmazeutika und Nutrazeutika.

5. Wirkmechanismus

Der Wirkmechanismus von Lupanyl-Säure-Hydrochlorid beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen und Signalwegen. Es wird vermutet, dass es seine Wirkungen durch Folgendes entfaltet:

Hemmung von Enzymen: die an Entzündungen und Krebsentwicklung beteiligt sind.

Induktion von Apoptose: in Krebszellen durch Aktivierung spezifischer Signalwege.

Modulation von Immunantworten: zur Steigerung der antiviralen Aktivität.

Wirkmechanismus

The mechanism of action of Lupanyl Acid Hydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through:

Inhibition of enzymes: involved in inflammation and cancer progression.

Induction of apoptosis: in cancer cells by activating specific signaling pathways.

Modulation of immune responses: to enhance antiviral activity.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparisons

The following table summarizes key structural and functional differences between lupanyl acid hydrochloride and analogous hydrochlorides:

Key Observations :

- Structural Diversity: Lupanyl acid’s triterpenoid backbone contrasts sharply with the alkaloidal (e.g., berberine) or synthetic (e.g., nicardipine) frameworks of other hydrochlorides. This structural divergence underpins differences in pharmacological targets and solubility .

- Bioactivity : While lupanyl acid is primarily a research tool, compounds like berberine and nicardipine have well-established therapeutic roles. For example, berberine hydrochloride reduces hyperglycemia in diabetic models , whereas lupanyl acid’s bioactivity remains understudied.

Pharmacokinetic and Pharmacodynamic Profiles

- Alkaloids vs. Triterpenoids: Alkaloidal hydrochlorides (e.g., jatrorrhizine) often target ion channels or enzymatic pathways, whereas triterpenoids like lupanyl acid may interact with lipid membranes or nuclear receptors due to their lipophilic nature .

- Therapeutic Indications : Lupanyl acid lacks clinical data, whereas nicardipine hydrochloride is FDA-approved for hypertension, and berberine is widely used in traditional medicine .

Q & A

Q. How can researchers ensure the stability of this compound under varying experimental conditions?

- Methodological Answer : Conduct acid stability assays by exposing the compound to buffered solutions at pH 1–3 (simulating gastric environments) and monitor degradation via HPLC. Use accelerated stability testing (e.g., 40°C/75% relative humidity) over 4–8 weeks to predict long-term stability . Include mass spectrometry (MS) to identify degradation byproducts and refine storage protocols.

Q. What protocols are suitable for synthesizing this compound derivatives?

- Methodological Answer : Adapt esterification or acetylation reactions using pyridine as a base to neutralize HCl byproducts. For example, purify intermediates via silica gel column chromatography with gradients of dichloromethane (DCM) and ethyl acetate (EtOAc) (e.g., 100:0 to 90:10 v/v) . Validate reaction completion using thin-layer chromatography (TLC) and HPLC.

Advanced Research Questions

Q. How can experimental design frameworks optimize formulation development with this compound?

- Methodological Answer : Employ a factorial design (e.g., 3² full factorial) to evaluate critical variables such as polymer concentration (e.g., hydroxypropyl methylcellulose) and crosslinking agents. Use response surface methodology (RSM) to model interactions between variables and optimize parameters like drug loading efficiency and dissolution kinetics . Validate predictions with in vitro release studies in simulated biological fluids.

Q. What strategies resolve contradictions in HPLC data when quantifying this compound in complex matrices?

- Methodological Answer : If retention time shifts or peak broadening occur, recalibrate the HPLC system using fresh standards and validate mobile phase pH (e.g., 0.03 mol/L phosphate buffer, pH 3.0) . For co-eluting impurities, switch to a gradient elution method or use a mass spectrometry-compatible column (e.g., C18 with 2.7 μm particles). Perform spike-and-recovery experiments to confirm accuracy (target: 98–102% recovery) .

Q. How should researchers address low yields in the isolation of this compound from natural sources?

- Methodological Answer : Optimize extraction solvents (e.g., hexane/EtOAc mixtures) and column chromatography conditions. For silica gel columns, test stepwise gradients (e.g., 15% EtOAc in hexane for nonpolar fractions, increasing to 100% EtOAc for polar compounds) . Use preparative HPLC for high-purity isolation, and confirm yield improvements via gravimetric analysis.

Q. What statistical approaches are critical for validating this compound’s pharmacological activity in preclinical models?

- Methodological Answer : Apply ANOVA with post-hoc Tukey tests to compare treatment groups (e.g., dose-response studies in diabetic nephropathy models). For time-series data (e.g., in vivo bioavailability), use mixed-effects models to account for inter-subject variability. Report confidence intervals (95%) and effect sizes to contextualize significance .

Methodological Notes

- Data Presentation : Include calibration curves (e.g., linearity range: 1–10 μg/mL, r² ≥ 0.999) and validation parameters (RSD < 2%) in supplementary materials .

- Contradiction Management : When literature reports conflicting solubility data, replicate experiments under controlled humidity/temperature and document solvent purity grades (e.g., HPLC-grade vs. analytical-grade solvents) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.